molecular formula C13H17NO3 B1400474 Ethyl 2-(2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-YL)acetate CAS No. 1260673-29-7

Ethyl 2-(2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-YL)acetate

Cat. No.: B1400474
CAS No.: 1260673-29-7
M. Wt: 235.28 g/mol
InChI Key: ICSNYEOMOVSDFC-UHFFFAOYSA-N
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Description

Ethyl 2-(2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-YL)acetate is a chemical compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals due to their diverse biological activities

Biochemical Analysis

Biochemical Properties

Ethyl 2-(2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-YL)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and function. These interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate signaling pathways by interacting with key signaling molecules, leading to altered cellular responses. Additionally, it can influence gene expression by binding to specific transcription factors or regulatory elements, thereby affecting the transcriptional activity of target genes. These cellular effects are essential for understanding the compound’s potential therapeutic applications and its impact on cellular function .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular mechanisms are crucial for understanding how the compound exerts its effects and its potential therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to changes in its biological activity. These temporal effects are essential for understanding the compound’s potential therapeutic applications and its long-term impact on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, while at higher doses, it may cause toxic or adverse effects. Studies have shown that there are threshold effects, where the compound’s biological activity changes significantly at certain dosage levels. These dosage effects are crucial for understanding the compound’s potential therapeutic applications and its safety profile .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, affecting the overall metabolic flux and metabolite levels. The compound’s role in these pathways is essential for understanding its potential therapeutic applications and its impact on cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for understanding its biological activity. The compound interacts with specific transporters and binding proteins, affecting its localization and accumulation. These interactions are essential for understanding the compound’s potential therapeutic applications and its impact on cellular function .

Subcellular Localization

The subcellular localization of this compound is crucial for understanding its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns are essential for understanding the compound’s potential therapeutic applications and its impact on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-YL)acetate typically involves the following steps:

  • Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones under acidic conditions.

  • Functionalization: The indole core is then functionalized to introduce the ethyl acetate group. This can be achieved through esterification reactions, where the indole nitrogen is protected, and the carboxylic acid group is converted to its ethyl ester form.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-YL)acetate can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the indole to its corresponding oxo derivatives.

  • Reduction: Reduction reactions can reduce the oxo group to a hydroxyl group.

  • Substitution: Substitution reactions can introduce different functional groups at various positions on the indole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Indole-3-carboxylic acid derivatives.

  • Reduction Products: Indole-3-ol derivatives.

  • Substitution Products: Various substituted indoles depending on the reagents used.

Scientific Research Applications

Ethyl 2-(2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-YL)acetate has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.

  • Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties.

  • Medicine: This compound can be used in the development of pharmaceuticals targeting various diseases.

  • Industry: It can be utilized in the production of dyes, fragrances, and other industrial chemicals.

Comparison with Similar Compounds

  • Ethyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate: A closely related compound with a similar structure but different substitution pattern.

  • 2-Cyclohexene-1-carboxylic acid, 2-methyl-4-oxo-: Another related compound with a cyclohexene ring instead of the indole ring.

Uniqueness: Ethyl 2-(2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-YL)acetate is unique due to its specific substitution pattern and the presence of the ethyl acetate group, which can influence its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

ethyl 2-(2-methyl-4-oxo-6,7-dihydro-5H-indol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-3-17-13(16)8-14-9(2)7-10-11(14)5-4-6-12(10)15/h7H,3-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICSNYEOMOVSDFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=CC2=C1CCCC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In reaction vessel 1, potassium hydroxide (11.78 g, 10.0 g corrected for assay, 178 mmol)) was dissolved in water (72 mL) with stirring (highly exothermic) then the solution was cooled back to 20° C. 1,3-cyclohexanedione (20.0 g, 178 mmol) was added (exothermic addition) and the resulting dark red solution was stirred at 20° C. for 5 mins. Redistilled chloroacetone (18.9 g, 17.0 g corrected for assay, 184 mmol) was added in one portion, rinsing in with ethanol (18 mL) and the reaction mixture was stirred overnight at 20° C. The resulting solution of 2-(2-oxopropyl)cyclohexane-1,3-dione, volume 124 mL, was split into 4 equal portions. Glycine ethyl ester hydrochloride (6.85 g, 49.0 mmol), anhydrous sodium acetate (4.02 g, 49.0 mmol), water (26.5 mL) and ethanol (5.0 mL) were charged to reaction vessel 2 and stirring started. One portion of the solution of 2-(2-oxopropyl)cyclohexane-1,3-dione prepared above (31 mL) was then added to the contents of reaction vessel 2 with stirring and the resulting mixture was heated to 75° C., held at this temperature for 2 h, then cooled to 20° C. over 55 mins. After stirring overnight at 20° C., the solid was collected by filtration, washed with water (10 mL), tert-butyl methyl ether (2×10 mL) and then dried in vacuo 40° C. for 20 h to provide (2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)-acetic acid ethyl ester as a beige solid, 5.88 g (56.0% yield). MP 101.2 to 103.5° C. Assay by 1H-NMR 95.3% w/w. Purity by GC 99.25 area %.
Quantity
11.78 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
18.9 g
Type
reactant
Reaction Step Three
Quantity
6.85 g
Type
reactant
Reaction Step Four
Quantity
4.02 g
Type
reactant
Reaction Step Four
Name
Quantity
26.5 mL
Type
solvent
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
72 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-(2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-YL)acetate
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Ethyl 2-(2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-YL)acetate
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Ethyl 2-(2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-YL)acetate
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Ethyl 2-(2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-YL)acetate
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Ethyl 2-(2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-YL)acetate
Reactant of Route 6
Ethyl 2-(2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-YL)acetate

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